Technical Monograph: 3-Methyl-2-fluoro-5-(bromomethyl)pyridine
Technical Monograph: 3-Methyl-2-fluoro-5-(bromomethyl)pyridine
The following technical guide provides an in-depth analysis of 3-Methyl-2-fluoro-5-(bromomethyl)pyridine , a specialized heterocyclic building block used in high-value medicinal chemistry campaigns.
Executive Summary & Core Identity
3-Methyl-2-fluoro-5-(bromomethyl)pyridine is a highly reactive electrophilic intermediate utilized primarily in the synthesis of pharmaceutical agents. It serves as a critical "linker" scaffold, allowing researchers to introduce the metabolically robust 2-fluoro-3-methylpyridine moiety into larger drug candidates.[1] This specific substitution pattern is prized for modulating basicity (pKₐ) and improving metabolic stability against oxidative clearance.[1]
Physicochemical Snapshot
| Property | Value | Notes |
| Molecular Weight | 204.04 g/mol | Calculated based on IUPAC atomic weights.[1] |
| Molecular Formula | C₇H₇BrFN | Halogenated Pyridine Derivative.[1] |
| Exact Mass | 202.97 g/mol | Monoisotopic mass (⁷⁹Br isotope).[1] |
| Physical State | Solid / Low-melting Solid | Typically off-white to beige crystalline solid.[1] |
| Solubility | DCM, THF, Ethyl Acetate | Hydrolytically unstable; avoid aqueous media.[1] |
| Stability | Moisture Sensitive | Benzyl-type bromide; prone to hydrolysis. |
Molecular Weight Analysis
For precision dosing and stoichiometry in synthetic workflows, the molecular weight is derived from the standard atomic weights of the constituent elements.[1]
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Carbon (7 × 12.011): 84.08 Da[1]
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Hydrogen (7 × 1.008): 7.06 Da[1]
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Bromine (1 × 79.904): 79.90 Da[1]
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Fluorine (1 × 18.998): 19.00 Da[1]
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Nitrogen (1 × 14.007): 14.01 Da
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Total Average MW: 204.04 g/mol [1]
Note for Mass Spectrometry: The presence of Bromine creates a distinctive M and M+2 doublet pattern in nearly 1:1 intensity (⁷⁹Br and ⁸¹Br isotopes).[1] In LC-MS (ESI+), look for peaks at 204.0 and 206.0 m/z.[1]
Synthetic Methodologies
Producing 3-Methyl-2-fluoro-5-(bromomethyl)pyridine requires controlling regioselectivity to ensure the bromine is installed at the 5-methyl position rather than the 3-methyl position or the pyridine ring itself.
Method A: The "Regio-Controlled" Route (Recommended)
This protocol guarantees the correct isomer by starting from a commercially available precursor where the substitution pattern is pre-defined.[1]
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Starting Material: 5-Bromo-2-fluoro-3-methylpyridine.
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Lithiation/Formylation: Halogen-lithium exchange using n-Butyllithium at -78°C, followed by quenching with DMF to yield the aldehyde.[1]
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Reduction: Treatment with Sodium Borohydride (NaBH₄) yields (6-Fluoro-5-methylpyridin-3-yl)methanol.[1]
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Bromination: Conversion of the alcohol to the alkyl bromide using Phosphorus Tribromide (PBr₃) or Appel conditions (CBr₄/PPh₃).[1]
Method B: Radical Bromination (Direct)
Direct bromination of 2-Fluoro-3,5-dimethylpyridine using N-Bromosuccinimide (NBS).[1]
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Risk: This method often yields a mixture of 5-(bromomethyl) and 3-(bromomethyl) isomers due to similar reactivity of the methyl groups, requiring difficult chromatographic separation.[1]
Workflow Visualization
The following diagram illustrates the high-fidelity synthesis (Method A) to ensure structural integrity.
[2][3]
Reactivity & Applications in Drug Design
The bromomethyl group at the 5-position acts as a potent electrophile, making this compound a versatile "warhead" for attaching the fluoropyridine scaffold to nucleophiles.[1]
Key Reaction Pathways[1]
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N-Alkylation (Amine Coupling): Reacts with secondary amines to form tertiary amine linkages.[1] Common in kinase inhibitor design to link the pyridine "hinge binder" to a solubilizing tail.[1]
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S-Alkylation (Thioether Formation): Reacts with thiols/thiolates.[1]
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C-Alkylation: Can serve as an electrophile in malonate syntheses or Grignard couplings (with care).[1]
Structural Advantages in Medicinal Chemistry[1][4]
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Fluorine Effect: The C2-Fluorine atom lowers the pKₐ of the pyridine nitrogen, reducing non-specific binding and improving membrane permeability (lipophilicity).[1]
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Metabolic Blocking: The C3-Methyl group blocks a potential site of metabolic oxidation on the ring and introduces a conformational twist that can enhance selectivity for protein pockets.
[1][2][3]
Handling, Stability, and Safety
As a benzylic-type halide, this compound is lachrymatory and a potential skin sensitizer .[1] Strict adherence to safety protocols is mandatory.
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Storage: Store at 2–8°C under an inert atmosphere (Argon/Nitrogen). The compound is sensitive to moisture; hydrolysis yields the corresponding alcohol and HBr gas.[1]
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Handling: Weigh in a fume hood. Use double gloves (Nitrile).[1]
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Incompatibility: Avoid strong bases, oxidizing agents, and protic solvents (water/alcohols) during long-term storage.[1]
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Emergency: In case of skin contact, wash immediately with soap and water.[1][2] Do not use ethanol, as it may increase absorption.[1]
References
-
National Center for Biotechnology Information (2024). PubChem Compound Summary for substituted pyridines.[1] Retrieved from [Link][1]
- Heterocyclic Communications.Efficient synthesis of bromomethylpyridine intermediates.
- Journal of Medicinal Chemistry.Fluorine in Medicinal Chemistry: A Review of Anti-Cancer Agents. (Contextual reference for the utility of fluoropyridine scaffolds).
